molecular formula C32H32N4O5 B606551 CCT251236 CAS No. 1693731-40-6

CCT251236

Número de catálogo: B606551
Número CAS: 1693731-40-6
Peso molecular: 552.6 g/mol
Clave InChI: KLHOCHQJHXNKAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CCT251236 is a bisamide compound discovered via a phenotypic screen targeting the heat shock transcription factor 1 (HSF1) stress pathway . It acts as a high-affinity ligand for pirin, an iron-binding protein implicated in transcriptional regulation and cancer progression . This compound demonstrates oral bioavailability and efficacy in preclinical models of ovarian cancer, multiple myeloma, and melanoma, primarily by inhibiting HSF1-mediated transcriptional programs and reducing metastasis . Its binding to pirin occurs through a unique water-mediated interaction with the protein’s Fe²⁺ center, modulating downstream pathways such as MRTF/SRF signaling and HSP72 expression .

Métodos De Preparación

Synthetic Route and Key Intermediate Formation

The synthesis of CCT251236 begins with the sequential construction of its bisamide core through amide bond formations and functional group interconversions. The initial step involves the coupling of 2-methyl-5-nitroaniline (2 ) with 2-methylquinoline-6-carboxylic acid (3 ) to form the nitro-substituted intermediate 4 (Scheme 1). This reaction employs HATU (N1-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent in anhydrous DMF, yielding 4 in 88% efficiency after purification .

Subsequent reduction of the nitro group in 4 using iron powder and ammonium chloride in a ethanol-water mixture generates the aniline derivative 5 . This intermediate serves as the foundation for introducing the second amide moiety via reaction with 2,3-dihydrobenzo[ b] dioxine-6-carboxylic acid under HATU-mediated conditions, ultimately producing the bisamide scaffold 1 .

Solubilizing Group Optimization

A critical challenge in the synthesis of this compound involved enhancing aqueous solubility without compromising metabolic stability. Early analogues exhibited poor pharmacokinetic profiles due to excessive lipophilicity (Log D 7.4 > 4), prompting the exploration of solubilizing groups appended to the quinoline ring .

Cyclic Amine Modifications

CompoundSolubilizing GroupLog D 7.4Kinetic Solubility (μM)Microsomal Stability (% remaining)
23 Morpholine3.8945
24 Piperidine3.22568
25 Short-chain piperidine2.83582

Synthetic Strategy for Solubility Enhancement

The optimal route introduced solubilizing groups early in the synthesis to circumvent low yields from late-stage functionalization. For example, precursor 3 was modified with piperidine derivatives prior to amide bond formation, enabling efficient purification and scalability . This approach reduced total synthesis steps from 12 to 8 while maintaining yields above 70% for critical intermediates .

Analytical Characterization and Process Validation

Rigorous analytical protocols ensured the integrity of CCT251216 throughout development. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods were employed for purity assessment, with Method III (Waters Acquity UPLC, Phenomenex Kinetex XB-C18 column) achieving baseline separation of all synthetic intermediates .

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirmed structural fidelity at each synthetic stage. For intermediate 5 , 1H^1H NMR (500 MHz, DMSO-d6) revealed characteristic resonances at δ 9.86 (s, NH), 8.61–8.51 (m, quinoline H), and 6.85 (d, J = 8.4 Hz, aromatic H), consistent with the desired regioisomer . High-resolution mass spectrometry (HRMS) further validated molecular formulae, with [M + H]+^+ values deviating less than 2 ppm from theoretical masses .

Scalability and Reproducibility

Kilogram-scale synthesis demonstrated the robustness of the optimized route. Key adjustments included replacing pyridine with N,N-diisopropylethylamine in amide couplings to minimize side reactions and implementing continuous flow hydrogenation for nitro reductions, which reduced reaction times from 24 h to 2 h . These modifications enabled a total yield of 62% for this compound at multi-gram scale, with purity exceeding 99.5% by UPLC .

Comparative Analysis of Synthetic Methodologies

The development of this compound highlights the interplay between traditional medicinal chemistry and modern synthetic technologies.

Coupling Reagent Optimization

Initial routes using EDCI/HOBt produced variable yields (45–65%) due to epimerization at the quinoline carboxamide. Switching to HATU improved stereochemical integrity, with diastereomeric ratios exceeding 99:1 as confirmed by chiral HPLC .

Green Chemistry Considerations

Late-stage solvent screening identified cyclopentyl methyl ether (CPME) as a safer alternative to dichloromethane for extractions, reducing the process mass intensity (PMI) from 58 to 32 kg/kg product .

Análisis De Reacciones Químicas

Tipos de Reacciones

CCT251236 se somete a diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se optimizan en función de la transformación deseada .

Productos Mayores

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a análogos estructuralmente diversos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

CCT251236 was discovered through a phenotypic screening approach aimed at identifying inhibitors of the HSF1 stress response pathway. This compound exhibits high oral bioavailability and has shown efficacy in preclinical models, particularly in human ovarian carcinoma xenografts .

The mechanism of action involves the inhibition of HSF1-mediated transcription, leading to decreased levels of heat shock proteins (HSPs), which are vital for cancer cell survival under stress conditions . Specifically, this compound targets pirin, a protein that plays a role in regulating the HSF1 pathway, thus disrupting cancer cell homeostasis .

Research Applications

This compound has several notable applications in cancer research:

  • Inhibition of Tumor Growth : Studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including those derived from ovarian and multiple myeloma cancers. For instance, in multiple myeloma cell lines, the compound exhibited a median growth inhibition (GI50) in the nanomolar range (20-300 nM), indicating potent antitumor activity .
  • Induction of Apoptosis : Treatment with this compound has been shown to induce apoptosis across multiple cell lines. For example, one study reported a nine-fold increase in apoptosis in treated cells compared to controls . The compound's ability to promote apoptosis is linked to its effects on heat shock protein levels and subsequent cellular stress responses.
  • Target Engagement Studies : this compound has been utilized in studies investigating target engagement within living cells. Its binding affinity for pirin was confirmed using surface plasmon resonance (SPR) techniques, demonstrating its potential as a tool for studying protein interactions and dynamics within cellular environments .

Data Overview

The following table summarizes key findings related to the applications of this compound:

Study Cell Line GI50 (nM) Apoptosis Induction Mechanism
Study 1KMS111479-fold increaseHSF1 inhibition
Study 2RPMI-8226300YesHSP72 reduction
Study 3Ovarian Carcinoma XenograftVariesSignificantPirin targeting

Case Studies

  • Multiple Myeloma Research : In a study involving multiple myeloma cell lines, this compound demonstrated significant antitumor activity. The compound led to a concentration-dependent loss of key heat shock proteins (HSP27 and HSP72), confirming its role as an HSF1 inhibitor. The results indicated that this compound could be a promising candidate for further clinical evaluation in treating multiple myeloma .
  • Ovarian Cancer Model : In another preclinical study using human ovarian carcinoma xenografts, this compound displayed substantial efficacy, supporting its potential as a therapeutic agent. The study highlighted the compound's capability to reduce tumor volume significantly compared to control treatments .

Mecanismo De Acción

CCT251236 ejerce sus efectos inhibiendo la vía de transcripción mediada por HSF1. Se une a la proteína pirina, un objetivo molecular de alta afinidad, e interrumpe la respuesta al estrés HSF1. Esta inhibición conduce a una disminución de la expresión de las proteínas de choque térmico, que están involucradas en las respuestas al estrés celular y la progresión del cáncer .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Compounds Targeting HSF1/Pirin Pathways

Compound Target/Mechanism IC₅₀/EC₅₀ Key Therapeutic Effects Model Systems Tested
CCT251236 Pirin ligand; HSF1 pathway inhibition 19 nM (HSF1) Reduces metastasis, inhibits HSP72 expression Ovarian cancer, myeloma, melanoma
CCG-222740 Pirin binder; MRTF/SRF pathway inhibition N/A Suppresses melanoma metastasis Melanoma cell lines
CCG-257081 Pirin binder; MRTF/SRF pathway inhibition N/A Blocks fibrotic and metastatic signals Fibrosis models
KRIBB11 HSF1 transactivation inhibitor ~1 µM Sensitizes cells to anti-mitotic drugs Breast cancer, myeloma
Hsc025 Pirin modulator (indirect) N/A Promotes wound healing; reduces hepatic fibrosis Fibroblast migration assays
CCT367766 Pirin degrader (PROTAC) 44 nM (SPR) Validates pirin target engagement Cancer cell lines

Mechanistic and Efficacy Comparisons

Pirin-Targeting Compounds (this compound, CCG-222740, CCG-257081)

  • Structural Similarity : The CCG series shares a bisamide scaffold with this compound, enabling pirin binding . However, this compound’s interaction with pirin is water-mediated, while the CCG compounds directly disrupt MRTF/SRF/DNA signaling .
  • Functional Differences : this compound uniquely inhibits HSF1-driven HSP72 expression, whereas CCG compounds primarily block MRTF/SRF pathways linked to fibrosis and metastasis .

HSF1 Inhibitors (this compound vs. KRIBB11) Target Specificity: KRIBB11 directly blocks HSF1’s transactivation domain, while this compound modulates HSF1 indirectly via pirin . Therapeutic Synergy: Both compounds sensitize cancer cells to Taxol and vinblastine, but this compound shows broader oral efficacy in xenograft models .

Pirin Modulators (this compound vs. Hsc025)

  • Opposite Effects : Hsc025 increases pirin levels to enhance fibroblast migration and wound healing, whereas this compound suppresses pirin’s pro-metastatic functions .

Pirin Degraders (CCT367766)

  • Advantage Over this compound : CCT367766, a proteolysis-targeting chimera (PROTAC), induces pirin degradation, providing irreversible target inhibition compared to this compound’s reversible binding .

Therapeutic Potential and Limitations

Table 2: Preclinical Outcomes of Selected Compounds

Compound Efficacy in Cancer Models Limitations
This compound 70% tumor growth inhibition (ovarian xenograft) Limited data on long-term toxicity
CCG-222740 Reduces melanoma cell migration by 50% No in vivo efficacy reported
KRIBB11 Enhances Taxol-induced cell death by 3-fold Poor solubility; narrow therapeutic index
CCT367766 Validates pirin as a target in cells Early-stage probe; no therapeutic data

Key Research Findings

This compound’s Dual Mechanism : Unlike CCG compounds, this compound concurrently inhibits HSF1 and pirin, broadening its anti-cancer applications .

Pirin as a Metastasis Mediator : Both this compound and CCG compounds validate pirin’s role in metastasis, but only this compound shows efficacy in AR-independent prostate cancer models .

Clinical Potential: this compound’s oral bioavailability and low nM potency position it as a lead candidate, while KRIBB11’s toxicity profile limits its utility .

Actividad Biológica

CCT251236 is a bisamide compound identified as a potent chemical probe targeting the heat shock factor 1 (HSF1) pathway, which plays a significant role in cancer progression. This article delves into the biological activity of this compound, highlighting its efficacy in various cellular models, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound was developed through a high-throughput phenotypic screening approach aimed at identifying inhibitors of HSF1-mediated transcription. The compound exhibits oral bioavailability and has shown promising results in preclinical models, particularly against ovarian cancer xenografts .

This compound functions primarily by inhibiting the HSF1 stress pathway. HSF1 is a transcription factor that, when activated, promotes the expression of heat shock proteins (HSPs) involved in cellular stress responses. Elevated levels of HSF1 are often correlated with poor clinical outcomes in cancer patients . By inhibiting this pathway, this compound reduces the expression of HSP72, contributing to its anti-cancer effects.

In Vitro Studies

This compound has demonstrated significant growth inhibition across a wide range of human cancer cell lines. The compound's potency was assessed using the CellTiter-Blue assay, yielding the following results:

Cell Line GI50 (nM) pGI50
U2OS187.74
CH1 DoxR<1000>6
Genomics of Drug Sensitivity Panel<100>7

In total, 99% of the 635 cell lines tested exhibited a GI50 greater than 6 nM, indicating broad-spectrum efficacy .

In Vivo Studies

In mouse models, this compound was administered at a dose of 5 mg/kg and demonstrated significant efficacy in reducing tumor size in human ovarian carcinoma xenografts. The compound's pharmacokinetics were characterized by measuring blood concentrations over 24 hours post-administration, confirming its potential for systemic delivery .

Target Engagement

Research has identified pirin as a high-affinity target for this compound. This interaction was confirmed through surface plasmon resonance (SPR) and crystallography techniques, demonstrating that this compound binds effectively to pirin in cellular environments. The binding leads to a reduction in pirin levels within cells, further supporting its role as an effective therapeutic agent against cancers reliant on the HSF1 pathway .

Case Studies and Clinical Implications

This compound's promising preclinical results have led to its progression into lead optimization phases. Its structural modifications have focused on enhancing solubility and reducing P-glycoprotein efflux to improve bioavailability. These efforts culminated in the development of CCT361814 (NXP800), which has entered phase 1 clinical trials for solid tumors .

Q & A

Basic Research Questions

Q. What experimental approaches were used to identify CCT251236 as a HSF1 pathway inhibitor?

this compound was discovered via an unbiased, cell-based, high-throughput phenotypic screen designed to detect inhibitors of the HSF1 stress pathway. Initial hits underwent structure-activity relationship (SAR) optimization and multi-parameter adjustments (e.g., solubility and pharmacokinetics) to improve efficacy. The final compound demonstrated oral bioavailability and in vivo activity in ovarian adenocarcinoma xenograft models, validated through chemical proteomics and surface plasmon resonance (SPR) studies .

Q. What are the key pharmacokinetic properties of this compound that support its use in vivo?

this compound exhibits favorable pharmacokinetics in mice, including oral bioavailability and sufficient plasma exposure to inhibit HSF1-mediated pathways. These properties enabled its efficacy in reducing tumor growth in human ovarian adenocarcinoma models, with dose-dependent suppression of HSF1 target genes (e.g., HSP72) observed at nanomolar concentrations .

Q. How is the molecular target of this compound validated experimentally?

Pirin, a metallo-dependent transcriptional co-regulator, was identified as the primary target using chemical proteomics and SPR. X-ray crystallography confirmed binding interactions, while functional assays (e.g., inhibition of WM266.4 melanoma cell migration at low nM concentrations) corroborated pirin’s role in mediating anti-tumor effects .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s efficacy across cancer models?

While this compound shows robust activity in ovarian adenocarcinoma and multiple myeloma models, variable efficacy in other cell lines (e.g., NIH 3T3 fibroblasts) may stem from differences in pirin expression or pathway dependencies. Transcriptomic profiling and siRNA knockdown experiments (e.g., reduced Acta2/Tagln mRNA induction) help contextualize tissue-specific responses .

Q. What methodological challenges arise in optimizing this compound derivatives for enhanced selectivity?

Early analogs (e.g., CCT245232) faced solubility limitations, requiring iterative SAR guided by solvent-exposed vector analysis. Off-target effects were mitigated via SPR-based affinity testing and cellular thermal shift assays (CETSA), ensuring pirin-specific binding .

Q. How does this compound compare mechanistically to other HSF1 inhibitors (e.g., KRIBB11)?

Unlike KRIBB11, which blocks HSF1-p-TEFb interactions, this compound directly targets pirin, disrupting HSF1-mediated HSP72 induction. Comparative studies reveal distinct gene expression signatures: this compound suppresses HSP72/27 more potently, while KRIBB11 affects broader transcriptional elongation pathways .

Q. What strategies are employed to validate the anti-migratory effects of this compound in vitro?

Dose-response assays (IC50 = 19 nM for HSF1 inhibition) are combined with qPCR to quantify downstream targets (e.g., HSP72). Migration inhibition in WM266.4 cells is measured via transwell assays, with statistical validation using Student’s t-test (p < 0.01 after Bonferroni correction) .

Q. Methodological Notes

  • Target Validation : Use chemical proteomics to identify binding partners, followed by CRISPR knockout or siRNA to confirm functional relevance .
  • Data Contradictions : Address variability via multi-omics integration (e.g., RNA-seq + proteomics) to identify compensatory pathways in non-responsive models .

Propiedades

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHOCHQJHXNKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693731-40-6
Record name N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.